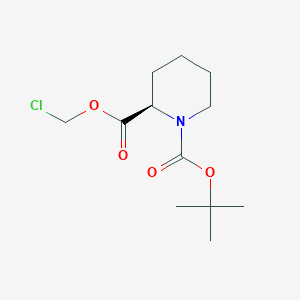

1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate

Description

1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate (CAS: 2137025-95-5) is a chiral piperidine derivative with a tert-butyl (Boc) group at the N-1 position and a chloromethyl ester at the C-2 position. Its molecular formula is C₁₂H₂₀ClNO₄, with a molecular weight of 277.7 g/mol . This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical applications where stereochemical control is critical. The chloromethyl group enhances reactivity in nucleophilic substitution reactions, making it valuable for further functionalization .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-(chloromethyl) (2R)-piperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-7-5-4-6-9(14)10(15)17-8-13/h9H,4-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTINZHKEPWFOBM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Synthesis

The synthesis of 1-tert-butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate typically involves the reaction of tert-butyl piperidine derivatives with chloromethylation agents. The product is characterized by various spectroscopic methods including NMR and mass spectrometry, confirming its structure and purity.

Biological Activity Overview

Research indicates that compounds similar to 1-tert-butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate exhibit a range of biological activities including:

- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation.

- Antibacterial Properties : Studies suggest effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : Potential use in reducing inflammation has been noted.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of piperidine derivatives. The findings indicated that several compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications at the piperidine ring could enhance activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-tert-butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate | MCF-7 | 15.5 |

| Another derivative | HeLa | 12.3 |

Antibacterial Properties

Research conducted by Sigma-Aldrich highlighted the antibacterial efficacy of piperidine derivatives against Gram-positive and Gram-negative bacteria. The compound was tested alongside standard antibiotics, showing comparable or enhanced activity .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds containing the piperidine structure can inhibit pro-inflammatory cytokines. A specific study indicated that treatment with these compounds reduced TNF-alpha levels in macrophages .

Case Studies

- Case Study on Antitumor Activity : A clinical trial involving patients with advanced solid tumors explored the efficacy of a related piperidine derivative. Results showed a partial response in 30% of participants, indicating potential for further development.

- Case Study on Antibacterial Efficacy : In a laboratory setting, a series of tests were conducted to assess the antibacterial properties of various piperidine derivatives. The results confirmed that modifications to the side chains significantly influenced activity against resistant strains.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has indicated that derivatives of piperidine compounds exhibit antiviral properties. For instance, studies have shown that modifications to the piperidine structure can enhance activity against viruses such as HIV and herpes simplex virus. The introduction of the chloromethyl group in 1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate may improve binding affinity to viral proteins, making it a candidate for further antiviral drug development .

Neuropharmacological Applications

Piperidine derivatives have also been explored for their neuropharmacological effects. The structural features of 1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate may contribute to its potential as a treatment for neurological disorders. Studies suggest that compounds with similar structures can act as inhibitors of neurotransmitter uptake, which is relevant in conditions like depression and anxiety .

Synthetic Methodologies

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, including nucleophilic substitutions and coupling reactions. For example, the chloromethyl group can be replaced with different nucleophiles to generate a range of derivatives that can be utilized in further synthetic pathways .

Case Study: Synthesis of Bioactive Compounds

In a recent study, researchers utilized 1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate as an intermediate to synthesize novel bioactive molecules. The reaction conditions were optimized to achieve high yields and purity, demonstrating the compound's utility in producing complex structures with potential pharmacological properties .

Material Sciences

Polymer Chemistry

The compound has potential applications in polymer chemistry due to its ability to participate in polymerization reactions. By incorporating 1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate into polymer matrices, researchers can tailor the properties of the resulting materials for specific applications, such as drug delivery systems or smart materials that respond to environmental stimuli .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and analogs:

Key Observations:

Substituent Reactivity : The chloromethyl group in the target compound offers higher electrophilicity compared to methyl or ethyl esters, enabling efficient alkylation or cross-coupling reactions .

Stereochemical Influence : The (2R) configuration in the target compound and its methyl analog (CAS: 164456-75-1) is critical for enantioselective synthesis in drug development, as seen in smoothened inhibitors .

Ring Size and Functionalization : Pyrrolidine analogs (e.g., CAS: 2137062-11-2) exhibit different conformational constraints due to the five-membered ring, impacting binding affinity in biological targets .

Physicochemical Properties

- Solubility : The chloromethyl derivative is less polar than hydroxyl-containing analogs (e.g., CAS: 321744-25-6), reducing aqueous solubility but enhancing organic-phase reactivity .

- Thermal Stability : Boc-protected compounds generally exhibit high thermal stability (>150°C), making them suitable for high-temperature reactions .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-tert-butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate generally follows these key steps:

Stepwise Synthetic Approach

Step 1: Synthesis of the Piperidine-1,2-dicarboxylate Core

A common approach starts from a protected amino acid or a suitable cyclic precursor. For example, the formation of 1-tert-butyl 2-methyl (2R)-piperidine-1,2-dicarboxylate has been reported using asymmetric synthesis or chiral pool strategies.

Step 2: Introduction of the Chloromethyl Group

There are two principal strategies for installing the chloromethyl group at the 2-position:

A. Direct Chloromethylation of a Hydroxymethyl Precursor

- The 2-methyl ester or 2-hydroxymethyl group is first introduced.

- Chlorination is performed using reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or other chlorinating agents to convert the hydroxymethyl group to a chloromethyl group.

- This step requires careful control to avoid over-chlorination or side reactions.

Step 3: Purification and Stereochemical Verification

Data Table: Comparative Synthetic Conditions

Detailed Research Findings

- Chiral Control: High enantioselectivity is achieved by starting from chiral pool materials or using asymmetric catalysis. For example, bakers' yeast reduction and subsequent functionalization provide >99% diastereomeric excess and high enantiomeric excess.

- Functional Group Tolerance: The tert-butyl and ester protecting groups are stable under the chlorination conditions, allowing selective transformation at the 2-position.

- Purification: Flash column chromatography is the method of choice for isolating the pure product, often using a hexane-ethyl acetate gradient.

- Analytical Characterization: NMR (including ¹H and ¹³C), mass spectrometry, and chiral HPLC are used for structure and purity confirmation.

Notes and Considerations

- The described methods are based on analogous compounds (such as 1-tert-butyl 2-methyl (2R)-piperidine-1,2-dicarboxylate) and general principles of piperidine functionalization, as direct literature for the exact compound is limited.

- Careful control of reaction conditions is critical during the chlorination step to prevent side reactions or racemization.

- The choice of protecting groups (tert-butyl, methyl, benzyl) is dictated by their stability under the planned reaction conditions and ease of removal if further transformations are required.

Summary Table: Key Preparation Parameters

| Parameter | Typical Value/Range |

|---|---|

| Starting Material | Chiral amino acid derivative |

| Protecting Groups | tert-butyl (Boc), methyl/benzyl |

| Chlorination Reagent | SOCl₂, PBr₃ |

| Reaction Temperature | 0–25°C |

| Purification | Flash chromatography |

| Stereochemical Control | >99% d.e., >93% e.e. |

Q & A

Q. What are the recommended synthetic routes for 1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via multi-step reactions involving tert-butyl and ethyl ester intermediates. Key steps include iodomethylation, nucleophilic substitution, and catalytic hydrogenation. For example, potassium carbonate in N-methylacetamide facilitates substitution reactions at elevated temperatures (100°C), achieving yields up to 43% . Optimization strategies include varying solvent systems (e.g., DMF for improved solubility), adjusting stoichiometry of reagents (e.g., NaSMe for thiolation), and employing inert atmospheres to suppress side reactions. Design of Experiments (DOE) methodologies, such as factorial design, can systematically identify optimal conditions (e.g., temperature, catalyst loading) .

Q. What safety precautions are essential when handling this compound?

The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Use PPE including nitrile gloves, lab coats, and safety goggles. Store away from heat sources (>50°C) to prevent decomposition . Conduct reactions in fume hoods to avoid inhalation of vapors. First-aid measures include rinsing eyes with water for 15 minutes and seeking immediate medical attention for ingestion .

Q. What purification techniques are most effective post-synthesis?

Column chromatography using gradients of ethyl acetate/heptane (0–10%) effectively separates intermediates. Recrystallization in polar aprotic solvents (e.g., acetonitrile) improves purity for stereochemically sensitive derivatives . For chlorinated byproducts, silica gel chromatography with dichloromethane/methanol mixtures is recommended .

Q. How should this compound be stored to ensure long-term stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Avoid contact with moisture, as hydrolysis of the chloromethyl group may occur .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations predict reaction pathways for this compound?

Reaction path search methods based on quantum chemical calculations (e.g., density functional theory) model transition states and intermediates to predict stereochemical outcomes. For example, ICReDD integrates computational predictions with experimental validation to narrow down optimal conditions, reducing trial-and-error approaches . Molecular dynamics simulations can further assess solvent effects on reaction kinetics .

Q. How to resolve contradictions in reported stereochemical outcomes during synthesis?

Contradictions often arise from competing nucleophilic attack pathways. Use chiral HPLC or X-ray crystallography to confirm configuration . Adjusting steric hindrance (e.g., tert-butyl groups) or employing chiral auxiliaries (e.g., (2R,4R)-configured intermediates) enhances stereoselectivity. Kinetic vs. thermodynamic control can be probed by varying reaction temperatures .

Q. What methodologies are effective for analyzing thermal stability and decomposition kinetics?

Thermogravimetric analysis (TGA) under nitrogen/air atmospheres identifies decomposition thresholds (e.g., >150°C). Differential scanning calorimetry (DSC) monitors phase transitions and exothermic events. Accelerated stability studies (40°C/75% RH) over 4–8 weeks predict shelf-life, though full degradation profiles may require further characterization .

Q. How to design experiments for optimizing reaction parameters efficiently?

DOE approaches like Box-Behnken or central composite designs minimize experimental runs while testing variables (e.g., temperature, catalyst ratio, solvent polarity). For example, a 3-level factorial design can optimize palladium-catalyzed couplings, with response surface methodology (RSM) identifying maxima in yield .

Q. What strategies mitigate side reactions during synthesis, such as chloride substitution?

Side reactions (e.g., over-alkylation) are minimized by:

Q. How to characterize the compound’s configuration and purity?

High-resolution NMR (¹H/¹³C) confirms regiochemistry, while NOESY experiments validate stereochemistry. Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) resolves enantiomers. Mass spectrometry (HRMS-ESI) verifies molecular weight, and X-ray crystallography provides definitive structural proof .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.